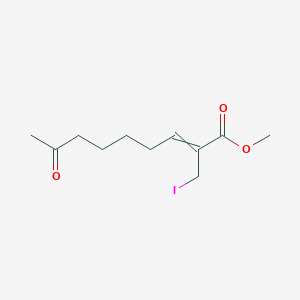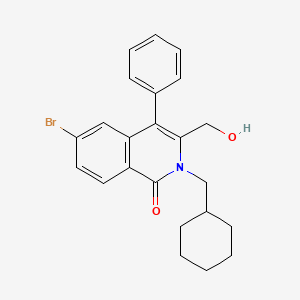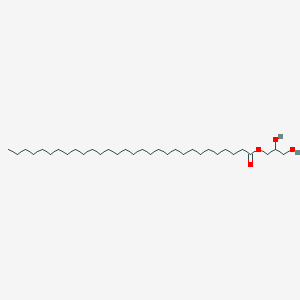
6-Methyl-1-oxacycloheptadec-3-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1-oxacycloheptadec-3-EN-2-one is a chemical compound with the molecular formula C16H28O2. It is known for its unique structure, which includes a 17-membered lactone ring with a methyl group and a double bond. This compound is often used in the fragrance industry due to its musky aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-oxacycloheptadec-3-EN-2-one can be achieved through various methods. One common approach involves the cyclization of long-chain hydroxy acids. For instance, the reaction of 16-hydroxyhexadecanoic acid with an acid catalyst can lead to the formation of the desired lactone. Another method involves the use of trimethyl orthoformate and diacetyl oxide as reagents .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, cyclization, and purification through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1-oxacycloheptadec-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated lactones.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original lactone, such as carboxylic acids, saturated lactones, and substituted lactones.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1-oxacycloheptadec-3-EN-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and ring-closing reactions.
Biology: The compound’s musky aroma makes it a subject of interest in olfactory research.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a fragrance in medicinal products.
Wirkmechanismus
The mechanism of action of 6-Methyl-1-oxacycloheptadec-3-EN-2-one primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways involved in this process are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxacycloheptadec-10-en-2-one: Another lactone with a similar structure but differing in the position of the double bond.
Oxacycloheptadec-8-en-2-one: Similar to the above but with the double bond at a different position.
2-Methyl-2-cyclohexen-1-one: A smaller ring structure with similar functional groups.
Uniqueness
6-Methyl-1-oxacycloheptadec-3-EN-2-one is unique due to its specific ring size and the position of the methyl group and double bond. These structural features contribute to its distinct musky aroma, making it highly valued in the fragrance industry.
Eigenschaften
CAS-Nummer |
272789-19-2 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
6-methyl-1-oxacycloheptadec-3-en-2-one |
InChI |
InChI=1S/C17H30O2/c1-16-12-9-7-5-3-2-4-6-8-10-15-19-17(18)14-11-13-16/h11,14,16H,2-10,12-13,15H2,1H3 |
InChI-Schlüssel |
GDKKUJNSKDNWPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCCCCCCCOC(=O)C=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)

![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)

![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)


